molecular formula C19H27N3O6 B5156541 1'-(4-nitrobenzyl)-1,4'-bipiperidine oxalate

1'-(4-nitrobenzyl)-1,4'-bipiperidine oxalate

Cat. No. B5156541
M. Wt: 393.4 g/mol
InChI Key: LQKKEGGNYGODSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to selectively bind to certain receptors in the brain, which can lead to a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate involves its selective binding to certain receptors in the brain. For example, when 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate binds to the dopamine D2 receptor, it can modulate the release of dopamine in the brain. Similarly, when it binds to the sigma-1 receptor, it can modulate various cellular processes, including calcium signaling and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate are diverse and depend on the receptor it binds to. For example, when it binds to the dopamine D2 receptor, it can modulate the release of dopamine, which can affect a range of physiological processes, including movement, motivation, and reward. Similarly, when it binds to the sigma-1 receptor, it can modulate various cellular processes, including calcium signaling and protein synthesis, which can affect a range of physiological processes, including cell survival and neuroplasticity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate in lab experiments include its selectivity for certain receptors, which can allow for more precise and targeted studies of these receptors. Additionally, its synthesis method has been extensively studied and optimized, ensuring high yields and purity of the final product. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many future directions for the study of 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate. One direction is to further investigate its selective binding to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor, and to explore the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders. Another direction is to develop new synthesis methods for this compound that can improve its yields, purity, and safety. Additionally, future studies could explore the potential use of this compound in combination with other drugs or therapies to enhance its effects or reduce its potential toxicity.

Synthesis Methods

The synthesis method of 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate involves the reaction of 4-nitrobenzyl chloride with 1,4'-bipiperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the oxalate salt of the compound. This synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.

Scientific Research Applications

1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate has a range of scientific research applications, particularly in the field of neuroscience. This compound is known to selectively bind to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. By selectively targeting these receptors, 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate can be used to study the role of these receptors in various physiological and pathological processes.

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2.C2H2O4/c21-20(22)17-6-4-15(5-7-17)14-18-12-8-16(9-13-18)19-10-2-1-3-11-19;3-1(4)2(5)6/h4-7,16H,1-3,8-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKKEGGNYGODSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5414397

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